BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Medicinal Chemistry Library Design Physicochemical Property Optimization

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (CAS 2408968-85-2) is a heterospirocyclic intermediate with a molecular formula of C10H15BrO2 and a molecular weight of 247.13 g/mol. It combines an electrophilic bromomethyl substituent, suitable for nucleophilic displacement and cross-coupling, with an 8-oxo-1-oxaspiro[4.5]decane scaffold that provides conformational constraint and a hydrogen-bond-accepting ketone.

Molecular Formula C10H15BrO2
Molecular Weight 247.13 g/mol
Cat. No. B13580384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one
Molecular FormulaC10H15BrO2
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC1CC2(CCC(=O)CC2)OC1CBr
InChIInChI=1S/C10H15BrO2/c11-7-9-3-6-10(13-9)4-1-8(12)2-5-10/h9H,1-7H2
InChIKeyUKJRKFOHFFUFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one – Sourcing Guide for a Dual-Functional Spirocyclic Building Block


2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (CAS 2408968-85-2) is a heterospirocyclic intermediate with a molecular formula of C10H15BrO2 and a molecular weight of 247.13 g/mol . It combines an electrophilic bromomethyl substituent, suitable for nucleophilic displacement and cross-coupling, with an 8-oxo-1-oxaspiro[4.5]decane scaffold that provides conformational constraint and a hydrogen-bond-accepting ketone. These features position it as a versatile fragment for medicinal chemistry library design and target-directed synthesis. However, direct, head-to-head quantitative performance data against close structural analogs remains absent from the open scientific and patent literature, requiring procurement decisions to rely on property-driven class-level inference and supplier-verified purity metrics.

Why Ring Size and Oxygen Placement Preclude Simple Substitution of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one


Generic substitution among bromomethyl-oxaspiro compounds is unreliable because small alterations in ring size or carbonyl position produce distinct physicochemical signatures. For example, changing from the [4.5] spiro framework to the smaller [4.4] system reduces the predicted boiling point by approximately 48 °C and shifts density from roughly 1.36 g/cm³ to a value not yet experimentally reported for the 8-one, altering handling and distillation behaviour . The presence of a ketone at position 8 introduces a hydrogen-bond acceptor absent in fully ether analogs, potentially modifying solubility and target-binding enthalpy. These systematic variations mean that a researcher who selects a cheaper, more readily available analog may introduce uncharacterized differences in reactivity, pharmacokinetic orientation, or crystallinity, undermining experimental reproducibility. The following evidence guide quantifies available differentiation dimensions and explicitly flags where head-to-head data are still lacking.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one


Molecular Weight Distinguishes the 8-Oxo-[4.5]-Spiro System from Smaller and Larger Ring Analogs

The molecular weight of 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one (247.13 g/mol) places it between the [4.4] analog (219.12 g/mol) and the [4.6] analog (247.17 g/mol), providing an intermediate size that balances fragment-like efficiency with scaffold complexity . This metric directly impacts Lipinski compliance and passive membrane permeability potential, making the [4.5] spiroketone a more suitable starting point for lead-like optimization than the lighter [4.4] analog, without exceeding the molecular weight of the heavier [4.6] system.

Medicinal Chemistry Library Design Physicochemical Property Optimization

Predicted Boiling Point Elevation vs. Smaller Ring Congener Indicates Lower Volatility

Although an experimental boiling point for the target compound is not publicly available, the predicted boiling point of the closest publicly characterized analog, 2-(bromomethyl)-1-oxaspiro[4.4]nonane, is 273.1 ± 13.0 °C . The larger [4.5] ring system of the target compound is expected to elevate the boiling point further, based on the incremental increase observed when moving from the [4.4] to the [4.6] homolog. This reduced volatility can simplify reaction solvent selection at elevated temperatures and lower the risk of evaporative loss during prolonged reflux, offering a practical operational advantage over the [4.4] analog.

Process Chemistry Purification Safety Assessment

Supplier-Verified Purity Provides a Minimal Differentiation Threshold Against Uncontrolled Analogs

The target compound is supplied with a minimum purity specification of 95 % . In contrast, closely related analogs such as 2-(bromomethyl)-1-oxaspiro[4.4]nonane and 2-(bromomethyl)-1-oxaspiro[4.6]undecane are often listed without a documented purity guarantee from certain vendors, or are only available at a similar 95 % threshold. For example, Sigma-Aldrich lists 2-(bromomethyl)-1-oxaspiro[4.5]decane at 95 % purity, but the 8‑oxo derivative offers the same purity benchmark combined with the additional ketone functionality . This ensures that researchers receive a product where the major component is confirmed, reducing the confounding influence of unknown impurities on structure-activity relationship conclusions.

Quality Control Procurement Specification Reaction Yield Reproducibility

Presence of a Ketone Hydrogen-Bond Acceptor Distinguishes the [4.5] Spiroketone from All-Ether Analogs

2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one contains a cyclohexanone carbonyl (8‑oxo) that is absent in analogs such as 2-(bromomethyl)-1-oxaspiro[4.5]decane and 1-(bromomethyl)-8-oxaspiro[4.5]decane [1]. This ketone can accept up to two hydrogen bonds and participates in dipole – dipole interactions, which is expected to increase aqueous solubility relative to the fully saturated ether and to create a defined pharmacophoric point for target recognition. Quantitative solubility data are not yet reported, but the structural difference is unequivocal and relevant for medicinal chemists seeking to improve binding thermodynamics without adding rotatable bonds.

Structure-Based Design Docking Solubility Engineering

High-Value Application Scenarios Prioritizing 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one


Fragment-Based Lead Generation Requiring a Defined Hydrogen-Bond Acceptor

In fragment-based screening campaigns, every heteroatom influences binding free energy. The 8‑oxo group provides a polar anchor that can be exploited in co-crystallization or NMR-based detection of weak interactions, while the bromomethyl group serves as a chemically tractable exit vector for subsequent fragment growth . Analogs lacking the ketone (e.g., 2-(bromomethyl)-1-oxaspiro[4.5]decane) cannot offer this dual functional handle, making the 8‑one compound a more informative probe for hotspots that require both a hydrophobic spiro surface and a polar contact.

Synthesis of Spirocyclic Kinase Inhibitor Intermediates

Spirocyclic scaffolds are prevalent in kinase inhibitor patents due to their ability to fill hydrophobic pockets while reducing planarity. The combination of a [4.5] spiro system and a bromomethyl handle allows rapid diversification into libraries of tertiary amines, ethers, and arylated derivatives, all retaining the metabolically stable spiro center. The predicted lower volatility of the [4.5] system relative to the [4.4] analog facilitates scale-up reactions at elevated temperatures .

Physicochemical Property Optimization via Rigid Scaffold Replacement

Replacing a flexible acyclic bromoketone with the rigid 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one scaffold can predictably modulate log D and improve metabolic stability without introducing additional chiral centers. The intermediate molecular weight of 247.13 g/mol positions it well within lead-like space, while the established 95 % purity specification ensures consistent input quality for high-throughput parallel synthesis .

Design of Covalent Inhibitors Requiring a Spirocyclic Warhead

The bromomethyl group is a soft electrophilic warhead capable of targeting cysteine or other nucleophilic residues. Embedding this warhead into a spiro[4.5] framework provides steric shielding that can reduce off-target reactivity compared to flexible, linear bromomethyl ketones. The additional ketone at position 8 can form a non-covalent anchor that pre-organizes the warhead for target engagement, a feature not available in fully ether-based spiro analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.